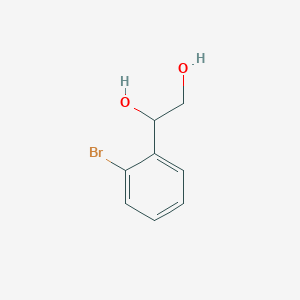

1,2-乙二醇,1-(2-溴苯基)-

货号 B2502248

CAS 编号:

174575-90-7

分子量: 217.062

InChI 键: CCXKBVBXFGXMRN-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

描述

Ethylene glycol (IUPAC name: ethane-1,2-diol) is an organic compound with the formula (CH2OH)2 . It is mainly used for two purposes, as a raw material in the manufacture of polyester fibers and for antifreeze formulations . It is an odorless, colorless, flammable, viscous liquid .

Synthesis Analysis

Ethylene glycol is produced from ethylene (ethene), via the intermediate ethylene oxide .Molecular Structure Analysis

The molecular formula of Ethylene glycol is C2H6O2 . The structure is also available as a 2d Mol file or as a computed 3d SD file .Physical And Chemical Properties Analysis

Ethylene glycol has a molar mass of 62.068 g·mol −1. It is a clear, colorless liquid that is miscible with water. It has a melting point of −12.9 °C and a boiling point of 197.3 °C .科学研究应用

- 1,2-Ethanediol and its derivatives find use as heat transfer fluids due to their high boiling points and low freezing points. They are employed in cooling systems, refrigeration, and solar thermal applications .

- Researchers utilize 1,2-Ethanediol, 1-(2-bromophenyl)- as a building block for synthesizing pharmaceutical compounds. Its functional groups allow for diverse chemical modifications, making it valuable in drug development .

- The compound serves as a monomer in polymerization reactions. By incorporating it into polymer chains, scientists create materials with specific properties, such as improved mechanical strength or biodegradability .

- 1,2-Ethanediol is a component in electrolyte solutions used in batteries and supercapacitors. Its ability to dissolve salts and stabilize ions contributes to efficient energy storage devices .

- Chemists employ this compound as a solvent or reaction medium in organic synthesis. Its polarity and compatibility with various functional groups make it versatile for diverse chemical transformations .

- Researchers investigate the thermal conductivity of 1,2-Ethanediol and related compounds. Understanding their heat transfer properties is crucial for designing efficient heat exchangers and thermal management systems .

Heat Transfer Fluids

Pharmaceutical Intermediates

Polymer Chemistry

Electrolyte Solutions

Solvent and Reaction Medium

Thermal Conductivity Studies

安全和危害

属性

IUPAC Name |

1-(2-bromophenyl)ethane-1,2-diol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrO2/c9-7-4-2-1-3-6(7)8(11)5-10/h1-4,8,10-11H,5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCXKBVBXFGXMRN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(CO)O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2-Ethanediol, 1-(2-bromophenyl)- | |

Synthesis routes and methods

Procedure details

To a stirred solution of 1-bromo-2-vinylbenzene (4.14 g, 22.6 mmol) and 4-methylmorpholine N-oxide in acetonitrile (20 mL) and water (10 mL) was added a 2.5% solution of osmium tetroxide in 2-methyl-2-propanol (2 mL) at room temperature and the mixture was stirred for 24 h at the same temperature. The reaction mixture was quenched by the addition of sodium hydrosulfate, and diluted with water, then extracted with ethyl acetate. The organic layer washed with diluted hydrochloric acid aqueous solution and brine, dried over sodium sulfate, and evaporated to afford 5.01 g (quant.) of the title compound as a brown solid:

[Compound]

Name

solution

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-2-naphthalen-2-yloxyacetamide](/img/structure/B2502173.png)

![1-(3,4-Dichlorophenyl)-3-[3-(2,5-dimethylfuran-3-YL)-3-hydroxypropyl]urea](/img/structure/B2502174.png)

![2-Phenyl-N-{[5-(thiophene-2-carbonyl)thiophen-2-YL]methyl}butanamide](/img/structure/B2502175.png)

![N-(benzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2502176.png)

![6-(tert-butyl)-4-((3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2502178.png)

![2-[(4-Isopropylphenyl)amino]pyridine-3-sulfonamide](/img/structure/B2502180.png)

![N-(2-methoxyethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B2502181.png)

![3-Ethyl-8-((4-methoxy-3-methylphenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2502182.png)

![N-(4-chlorophenyl)-7-(2-methoxyphenyl)-5-methyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2502187.png)